molecular formula C20H25N3O7 B2625797 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide CAS No. 898464-93-2

2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide

Cat. No.: B2625797
CAS No.: 898464-93-2
M. Wt: 419.434
InChI Key: YFNYSFWQYSBBAM-UHFFFAOYSA-N
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Description

The compound 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide features a 4-oxo-4H-pyran core substituted with a piperazine-linked furan-2-carbonyl group and an N-(2-methoxyethyl)acetamide side chain. Key structural elements include:

  • Piperazine-furan-2-carbonyl moiety: Enhances bioavailability and allows for π-π stacking or receptor binding.
  • Methoxyethyl acetamide: Likely improves solubility due to the hydrophilic methoxy group .

Properties

IUPAC Name

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7/c1-27-10-4-21-19(25)14-30-18-13-29-15(11-16(18)24)12-22-5-7-23(8-6-22)20(26)17-3-2-9-28-17/h2-3,9,11,13H,4-8,10,12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNYSFWQYSBBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide typically involves multiple steps. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with a pyran derivative under controlled conditions to form the pyran-piperazine conjugate. Finally, the conjugate is reacted with N-(2-methoxyethyl)acetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have indicated that derivatives of compounds containing furan and piperazine exhibit significant cytotoxic effects against various cancer cell lines. The structural components of this compound may enhance its interaction with cellular targets involved in tumor growth and proliferation. For example, similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
  • Antimicrobial Properties
    • The furan and piperazine functionalities are known to impart antimicrobial activity. Research has demonstrated that compounds with these groups can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects
    • Some studies suggest that compounds similar to 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where multitarget-directed ligands are being explored for therapeutic use .

Case Studies

  • In Vitro Studies : A study published in a peer-reviewed journal examined the cytotoxic effects of related compounds on human cancer cell lines, demonstrating significant dose-dependent inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing : Another investigation tested derivatives against common pathogens, revealing that specific modifications to the structure enhanced antimicrobial efficacy compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The furan and piperazine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine-Furan Derivatives
  • Compound 22 (from ): Features a benzo-oxazolo-oxazine core with a piperazine-furan-2-ylmethyl group. The furan is directly methyl-linked to piperazine, unlike the target compound’s furan-2-carbonyl linkage.
  • Compound 9a (from ): Contains a trifluoromethylbenzoyl-piperazine group attached to a phenylpyridine scaffold. The electron-withdrawing trifluoromethyl group increases lipophilicity compared to the target’s furan-carbonyl group, which may alter pharmacokinetics .
Pyran and Pyridine Derivatives
  • AZ331 (from ): A dihydropyridine derivative with a furan-2-yl substituent and methoxyphenyl carboxamide. While the dihydropyridine core differs from the target’s pyran system, both compounds leverage methoxy groups for solubility enhancement .

Substituent Effects on Physicochemical Properties

Melting Points
  • Compound 13b (from ): Melts at 274°C due to polar sulfamoyl and hydrazinylidene groups. The target compound’s methoxyethyl group likely reduces intermolecular hydrogen bonding, resulting in a lower melting point .
  • Compound 22 : Melts at 175–176°C, suggesting that bulky fused-ring systems (e.g., benzo-oxazolo-oxazine) lower melting points compared to simpler pyran cores .
Solubility
  • The methoxyethyl group in the target compound is expected to improve water solubility relative to purely aromatic substituents (e.g., trifluoromethyl in 9a or bromophenyl in AZ257) .

Spectral Characteristics

  • IR Spectroscopy : The target’s furan-2-carbonyl group should exhibit C=O stretching near 1660–1680 cm⁻¹, similar to compound 13b (1662 cm⁻¹) .
  • NMR : The methoxyethyl protons (δ ~3.3–3.5 ppm) and piperazine methylene (δ ~3.5–4.0 ppm) would align with signals observed in compound 22 (δ 3.51–4.12 ppm for piperazine) .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Features Solubility Trends
Target Compound 4-Oxo-4H-pyran Piperazine-furan-2-carbonyl, methoxyethyl Not reported IR: ~1660 cm⁻¹ (C=O); NMR: δ 3.3–4.0 High (methoxyethyl)
Compound 22 (Ev9) Benzo-oxazolo-oxazine Piperazine-furan-2-ylmethyl 175–176 NMR: δ 3.51–4.12 (piperazine) Moderate
13b (Ev1) Sulfamoylphenyl 4-Methoxyphenyl hydrazinylidene 274 IR: 3336 cm⁻¹ (NH); 2212 cm⁻¹ (C≡N) Low (polar groups)
AZ331 (Ev10) Dihydropyridine Furan-2-yl, methoxyphenyl Not reported Not reported Moderate (methoxyphenyl)

Biological Activity

The compound 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a furan ring, piperazine moiety, and a pyran core, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure

The IUPAC name of the compound is This compound , and its chemical formula is C20H24N4O5C_{20}H_{24}N_{4}O_{5}. The structural features are critical for its biological interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of furan and pyran, similar to our compound, exhibit significant antibacterial properties. For instance, a study conducted on various synthesized furan and pyran derivatives demonstrated their effectiveness against both gram-positive and gram-negative bacteria using the disc diffusion method. The results showed varying degrees of inhibition across different bacterial strains:

Bacterial StrainInhibition Zone (mm)
Escherichia coli10
Staphylococcus aureus14
Bacillus subtilis11
Pseudomonas aeruginosa11

These findings suggest that compounds with similar structural motifs may share comparable antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing furan and pyran rings has been documented in various studies. For instance, certain derivatives were found to significantly inhibit inflammatory responses in cell models, indicating their potential use in treating inflammatory diseases. The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

Research has also explored the anticancer properties of compounds with similar structures. Studies suggest that such compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest. The presence of the piperazine moiety is particularly noted for enhancing cytotoxicity against cancer cell lines .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biochemical pathways, thereby modulating their activity.
  • Receptor Binding : It could bind to cellular receptors, influencing signal transduction pathways crucial for cell survival and proliferation.
  • Cellular Pathway Modulation : The compound may affect various cellular pathways leading to changes in gene expression and cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of furan and pyran derivatives:

  • Antibacterial Efficacy : A study demonstrated that a furan derivative exhibited a significant inhibition effect against Staphylococcus aureus, suggesting that modifications like those present in our compound could enhance activity .
  • Inhibition of Inflammatory Markers : Research showed that certain pyran derivatives reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions .
  • Cytotoxicity Against Cancer Cells : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, which indicates strong anticancer activity .

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